molecular formula C18H20ClN7O B3786830 6-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B3786830
M. Wt: 385.8 g/mol
InChI Key: PSGQMMYFKGYSJP-UHFFFAOYSA-N
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Description

The compound “6-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine” is a complex organic molecule. It contains several functional groups and rings, including a piperazine ring, a benzyl group, a cyclopropyl group, and an oxadiazolo[3,4-b]pyrazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core oxadiazolo[3,4-b]pyrazine ring . This could potentially be achieved through reactions involving diamino-furazan . The piperazine ring could be introduced through a reaction with 4-(3-chlorobenzyl)piperazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazolo[3,4-b]pyrazine ring is a heterocyclic ring containing nitrogen and oxygen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the piperazine ring and the oxadiazolo[3,4-b]pyrazine ring could make it reactive towards certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents due to the presence of multiple aromatic rings .

Properties

IUPAC Name

5-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O/c19-13-3-1-2-12(10-13)11-25-6-8-26(9-7-25)18-17(20-14-4-5-14)21-15-16(22-18)24-27-23-15/h1-3,10,14H,4-9,11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGQMMYFKGYSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=NON=C3N=C2N4CCN(CC4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 2
Reactant of Route 2
6-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 3
Reactant of Route 3
6-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 4
6-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 5
Reactant of Route 5
6-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 6
Reactant of Route 6
6-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

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